Thromboxane A3

Description

Contextualization within Eicosanoid Biochemistry

Eicosanoids are potent, locally acting hormones that are rapidly synthesized in response to various stimuli and have short half-lives. soton.ac.ukslideshare.net They are not stored within cells but are produced on demand. The biosynthesis of eicosanoids begins with the release of a 20-carbon polyunsaturated fatty acid from the cell membrane phospholipids (B1166683) by the enzyme phospholipase A2. sc.edu

The specific fatty acid precursor determines the series of eicosanoids produced. While arachidonic acid (an omega-6 fatty acid) is the precursor for the 2-series eicosanoids, including the well-known pro-aggregator Thromboxane (B8750289) A2, eicosapentaenoic acid (EPA), an omega-3 fatty acid, is the precursor for the 3-series eicosanoids, including Thromboxane A3. creative-diagnostics.comyoutube.com

The conversion of these fatty acids into thromboxanes involves a series of enzymatic reactions. The cyclooxygenase (COX) enzyme first converts the fatty acid into an unstable intermediate, prostaglandin (B15479496) H. youtube.comsc.edu In the case of TXA3, EPA is converted to prostaglandin H3 (PGH3). Subsequently, the enzyme thromboxane-A synthase acts on this intermediate to form Thromboxane A3. youtube.comcreative-diagnostics.com

A key distinction in the biological activity between the two series of thromboxanes lies in their potency. Thromboxane A3 is considered to be a less potent vasoconstrictor and platelet aggregator compared to Thromboxane A2. youtube.comcreative-diagnostics.comwikipedia.org This difference is significant because it suggests that a diet rich in omega-3 fatty acids could shift the balance of thromboxane production towards the less potent TXA3, potentially influencing cardiovascular health. youtube.comwikipedia.org This shift is believed to contribute to a reduced incidence of myocardial infarction and stroke. creative-diagnostics.comwikipedia.org

Historical Perspective of Thromboxane Research

The discovery of thromboxanes in the mid-1970s was a landmark in understanding platelet function and cardiovascular physiology. frontiersin.org Initial research focused on a potent pro-aggregatory and vasoconstrictor substance released from platelets, which was identified as Thromboxane A2. frontiersin.org This discovery was crucial as it provided a mechanistic link between the inhibition of prostaglandin synthesis by aspirin (B1665792) and its anti-platelet effects. frontiersin.org

Early investigations into thromboxane biosynthesis revealed the specificity of the enzymes involved. Researchers found that human platelet microsomes could synthesize Thromboxane A2 and Thromboxane A3 from their respective prostaglandin endoperoxide precursors, but not Thromboxane A1. nih.gov This highlighted the importance of the fatty acid substrate's structure in determining the final product. nih.gov

Further studies in the 1980s confirmed the in vivo formation of Thromboxane A3 in humans following dietary supplementation with eicosapentaenoic acid. medkoo.com These findings spurred interest in the potential therapeutic implications of altering the dietary fatty acid intake to modulate thromboxane production and activity.

Fundamental Research Questions Driving Thromboxane A3 Investigations

Despite the knowledge gained, several fundamental questions continue to drive research into Thromboxane A3. A primary area of investigation is to fully elucidate the distinct biological roles of TXA3 compared to TXA2. While it is established that TXA3 is less potent, a comprehensive understanding of its specific interactions with thromboxane receptors and its downstream signaling pathways is still developing. ontosight.ai

Key research questions include:

What are the precise mechanisms by which Thromboxane A3 exerts its inhibitory effects on platelet activation and promotes the relaxation of vascular smooth muscle? ontosight.ai

What is the full extent of the anti-inflammatory and anti-thrombotic effects of Thromboxane A3, and how can these properties be harnessed for therapeutic benefit in conditions like atherosclerosis? ontosight.ai

What are the detailed kinetics and regulatory mechanisms of the enzymes involved in the Thromboxane A3 synthesis pathway? nih.gov

Recent studies have explored the anti-inflammatory and anti-thrombotic effects of TXA3 in patients with atherosclerosis and in animal models, suggesting its potential as a therapeutic agent. ontosight.ai Continued research in these areas is crucial for a complete understanding of the role of Thromboxane A3 in health and disease.

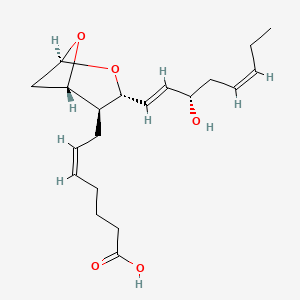

Structure

3D Structure

Properties

Molecular Formula |

C20H30O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h3-4,6-7,12-13,15-18,20-21H,2,5,8-11,14H2,1H3,(H,22,23)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 |

InChI Key |

NMZKLLJQNNTBRJ-OIXZZONUSA-N |

SMILES |

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |

Synonyms |

thromboxane A3 TXA3 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Thromboxane A3

The formation of Thromboxane (B8750289) A3 is a multi-step process involving specific enzymes and precursor molecules. The primary substrate for its synthesis is the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).

Precursor Lipid Metabolism: Eicosapentaenoic Acid (EPA) as Substrate

Eicosapentaenoic acid (EPA), a 20-carbon fatty acid with five double bonds, is the starting point for the synthesis of series-3 prostanoids, including Thromboxane A3. nih.govwikipedia.org EPA is not synthesized de novo in mammals and therefore its availability is largely dependent on dietary intake. researchgate.net

The primary dietary sources of EPA are fatty fish and fish oils. researchgate.netnih.gov Increased consumption of these foods leads to higher levels of EPA in cell membranes, particularly in platelets. oaepublish.comahajournals.org This enrichment of EPA in membrane phospholipids (B1166683) makes it available to compete with arachidonic acid (AA), an omega-6 fatty acid, for the same metabolic enzymes. oaepublish.comahajournals.org Diets rich in omega-3 fatty acids can, therefore, shift the balance of eicosanoid production towards the synthesis of 3-series prostanoids like Thromboxane A3. youtube.comcreative-diagnostics.comwikipedia.org

Enzymatic Conversion of EPA to Prostaglandin (B15479496) H3 (PGH3)

Once EPA is released from the cell membrane by phospholipase A2, it can be acted upon by cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, both COX-1 and COX-2, catalyze the conversion of EPA into the unstable endoperoxide, Prostaglandin G3 (PGG3), which is then rapidly reduced to Prostaglandin H3 (PGH3). nih.govresearchgate.netpace.edu This conversion is a critical step, as PGH3 is the direct precursor to all 3-series prostanoids, including Thromboxane A3. nih.govresearchgate.net While EPA is a substrate for both COX isoforms, it is generally considered a poorer substrate for COX-1 compared to arachidonic acid. nih.gov However, EPA is a better substrate for the COX-2 enzyme. nih.gov

Enzymatic Synthesis of Thromboxane A3

The final step in the synthesis of Thromboxane A3 is the conversion of PGH3, a reaction catalyzed by a specific enzyme primarily found in platelets.

Role of Thromboxane Synthase

Thromboxane synthase, an enzyme belonging to the cytochrome P450 family (CYP5A1), is responsible for the isomerization of Prostaglandin H3 into Thromboxane A3. nih.govresearchgate.netwikipedia.org This enzyme specifically acts on the endoperoxide ring structure of PGH3 to form the characteristic 6-membered ether-containing ring of thromboxanes. youtube.comnih.gov It's important to note that thromboxane synthase can also catalyze the formation of 12-hydroxyheptadecatrienoic acid (12-HHT) from PGH3. nih.gov

Cellular Localization of Thromboxane A3 Synthesis (e.g., Platelets)

The primary site of Thromboxane A3 synthesis is within blood platelets. researchgate.netyoutube.comnih.govontosight.ai Platelets are rich in thromboxane synthase, the key enzyme required for the conversion of PGH3 to TXA3. researchgate.netyoutube.comresearchgate.net When platelets are activated, for instance, by collagen, the enzymatic cascade leading to thromboxane production is initiated. nih.gov While platelets are the main producers, thromboxane synthase has also been identified in other cells and tissues, including bronchial epithelial cells, smooth muscle cells, and certain neurons, suggesting the potential for Thromboxane A3 synthesis in these locations as well. nih.govphysiology.org

Metabolic Fate and Catabolism of Thromboxane A3

Thromboxane A3 is an unstable molecule with a very short half-life, estimated to be around 30 seconds. mdpi.com It is non-enzymatically hydrolyzed to its stable, but biologically inactive, metabolite, Thromboxane B3 (TXB3). nih.govlipidbank.jphmdb.ca The measurement of TXB3 levels is often used as an indicator of Thromboxane A3 production. nih.govhmdb.ca Further degradation of Thromboxane B3 likely follows pathways similar to that of Thromboxane B2, involving beta-oxidation and omega-oxidation to form various urinary metabolites.

Formation of Stable Hydrolysis Products (e.g., Thromboxane B3)

Thromboxane A3 is a chemically unstable molecule that undergoes rapid, non-enzymatic hydrolysis to its more stable, yet biologically inactive, derivative, Thromboxane B3 (TXB3). nih.govhmdb.caresearchgate.net This conversion is a key step in the metabolic cascade of TXA3. The formation of TXB3 has been demonstrated in human platelets following dietary supplementation with EPA. nih.gov

Pioneering research in the 1980s by Fischer and Weber provided significant insights into the formation of TXB3. In one study, they demonstrated that after subjects ingested cod liver oil rich in EPA, their platelets, when stimulated with collagen, produced TXB3. nih.gov The identification and quantification of TXB3 were accomplished using capillary gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov Their findings indicated that the formation of TXB3 from endogenous EPA was a direct consequence of dietary EPA intake. nih.gov

Further studies have elaborated on the quantitative aspects of TXB3 formation. For instance, after dietary supplementation with fish oil, the formation of TXB3 in stimulated platelets was found to be approximately 5-15% of the amount of Thromboxane B2 (the analogous metabolite from the omega-6 fatty acid, arachidonic acid). karger.com This research highlights that while dietary EPA leads to the production of TXA3 and its subsequent hydrolysis product TXB3, it represents a smaller fraction compared to the prostanoids derived from arachidonic acid. karger.com

Table 1: Formation of Thromboxane B3 in Human Platelets Following Dietary Eicosapentaenoic Acid (EPA) Supplementation

| Study | EPA Source | Key Findings on TXB3 Formation | Analytical Method | Reference |

|---|---|---|---|---|

| Fischer & Weber (1983) | Cod Liver Oil | Demonstrated the formation of TXB3 in collagen-stimulated platelets from subjects who ingested EPA-rich cod liver oil. | Capillary Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Weber et al. | Fish or Fish Oil | In stimulated platelets, TXB3 formation from EPA was 5-15% of TXB2 formation. | Not specified | karger.com |

| von Schacky et al. (1985) | Cod Liver Oil | Showed small amounts of Thromboxane A3 (measured as TXB3) formed in serum from whole clotted blood during EPA supplementation. | Not specified | nih.gov |

Identification of Urinary Metabolites (e.g., 11-dehydro Thromboxane B3)

Beyond the initial hydrolysis to TXB3, further metabolism of Thromboxane A3 leads to the formation of various urinary metabolites. A key and informative metabolite that has been identified is 11-dehydro-thromboxane B3. lookchem.commedchemexpress.eumedchemexpress.com The measurement of this urinary metabolite provides a non-invasive method to assess the endogenous production of Thromboxane A3. lookchem.com

The presence of 11-dehydro-thromboxane B3 in human urine, particularly after the administration of EPA, has been confirmed through sophisticated analytical techniques. medchemexpress.comnih.gov Research has utilized gas chromatography-selected-ion monitoring (GC-SIM) for the microdetermination of this metabolite. nih.gov In a study involving healthy volunteers, the basal levels of 11-dehydro-thromboxane B3 were found to be very low, typically less than 1% of the corresponding Thromboxane A2 metabolite, 11-dehydro-thromboxane B2. nih.gov However, following dietary supplementation with EPA, a notable increase in the urinary excretion of 11-dehydro-thromboxane B3 was observed. nih.gov

Another identified urinary metabolite is 11-dehydro-2,3-dinorthromboxane B3, which is a product of the beta-oxidation of 11-dehydro-thromboxane B3. Its identification in the urine of individuals receiving EPA ethyl ester further solidifies the understanding of the metabolic fate of Thromboxane A3 in humans.

Table 2: Urinary Excretion of Thromboxane A3 Metabolites in Humans

| Metabolite | Study Details | Key Findings | Analytical Method | Reference |

|---|---|---|---|---|

| 11-dehydro-thromboxane B3 | Healthy volunteers | Detected in urine at levels of 1.29 to 7.64 pg/mg creatinine. Levels increased after dietary EPA supplementation. | Gas Chromatography-Selected-Ion Monitoring (GC-SIM) | nih.gov |

| 11-dehydro-thromboxane B3 | Not specified | Identified as a urinary metabolite of Thromboxane A3. | Not specified | lookchem.commedchemexpress.eumedchemexpress.com |

| 11-dehydro-2,3-dinorthromboxane B3 | Healthy male adult receiving EPA ethyl ester | Identified in urine, confirming the beta-oxidation pathway for 11-dehydro-TXB3. | Gas Chromatography/Mass Spectrometry (GC/MS) | Not specified |

Molecular Mechanisms of Thromboxane A3 Action

Thromboxane (B8750289) Receptor (TP Receptor) Pharmacology

The actions of Thromboxane A3 are mediated through the thromboxane receptor, also known as the prostanoid TP receptor. creative-diagnostics.comresearchgate.net This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. wikipedia.orgnih.gov

Thromboxane A3 binds to and activates the TP receptor. core.ac.uk Research using stable analogs has shown that both TXA2 and TXA3 mimetics activate human platelet aggregation via TP receptors. core.ac.uk The binding of an agonist like TXA3 to the TP receptor induces a conformational change in the receptor protein. nih.gov This change facilitates the receptor's interaction with intracellular heterotrimeric G-proteins, initiating the signal transduction process. nih.gov The second extracellular loop of the TP receptor has been identified as a crucial site for ligand binding. researchgate.net While much of the detailed binding analysis has been performed with TXA2 analogs, studies comparing TXA3 and TXA2 analogs suggest they activate the same TP receptors, with one study indicating they have nearly equivalent potency for elevating plasma catecholamines in rat brains. core.ac.uk

In humans, the TP receptor exists as two primary isoforms, TPα and TPβ, which are produced by alternative splicing of a single gene. mdpi.comucd.ie These isoforms are identical for the first 328 amino acids but differ in the length and sequence of their C-terminal cytoplasmic tails. mdpi.comucd.iewikipedia.org

TPα: This was the first isoform to be cloned and is considered the predominant TP isoform in many tissues, including platelets, vascular smooth muscle, and endothelial cells. mdpi.com

TPβ: This isoform has a longer C-terminal tail and was initially identified in endothelial cells and the human placenta. mdpi.comwikipedia.orgreactome.org

While the distribution of these isoforms is wide, TPα is generally the more dominant form expressed. mdpi.com Both isoforms are activated by thromboxanes and their analogs, and they share the ability to couple to several of the same G-protein families. mdpi.comwikipedia.org The structural differences in their cytoplasmic tails, however, can lead to differential signaling, particularly concerning adenylate cyclase activity and receptor internalization. mdpi.comwikipedia.org

| Receptor Isoform | Key Characteristics | Primary Tissues (Expression) |

| TPα | Shorter C-terminal tail; dominant isoform. mdpi.com | Platelets, vascular and uterine smooth muscle, endothelial cells, brain, liver. mdpi.com |

| TPβ | Longer C-terminal tail due to alternative splicing. mdpi.comwikipedia.org | Endothelium, placenta; also found in other tissues with TPα. mdpi.comwikipedia.orgreactome.org |

Intracellular Signaling Cascades Mediated by Thromboxane A3

Upon activation by Thromboxane A3, the TP receptor initiates intracellular signaling primarily through its coupling with various heterotrimeric G-proteins. wikipedia.orgresearchgate.net

The TP receptor is known to couple to multiple families of G-proteins, leading to the activation of diverse effector enzymes. researchgate.net

Gq Protein Coupling: The principal signaling pathway for TP receptors involves coupling to the pertussis toxin-insensitive Gq family of G-proteins, including Gαq, Gα11, Gα15, and Gα16. researchgate.netmdpi.comwikipedia.orgnih.gov Activation of the Gq pathway is a central mechanism for thromboxane-mediated effects like platelet activation and smooth muscle contraction. researchgate.netreactome.org Both TPα and TPβ isoforms couple effectively to members of the Gq family. ucd.ie

Adenylyl Cyclase Inhibition: TP receptor activation can also lead to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). nih.gov This effect is thought to be mediated primarily by the TPβ isoform, which couples to inhibitory G-proteins (Gi). mdpi.comwikipedia.org By inhibiting adenylyl cyclase, TP receptor signaling can reduce intracellular cAMP levels, thereby promoting platelet activation. nih.gov Conversely, the TPα isoform has been suggested to couple to stimulatory G-proteins (Gs), which would activate adenylyl cyclase. mdpi.comwikipedia.org

| G-Protein Family | Associated TP Isoform(s) | Primary Effector | Consequence of Activation |

| Gq/11 | TPα and TPβ | Phospholipase C (PLC) | Increased intracellular calcium, Protein Kinase C activation. researchgate.netwikipedia.org |

| G12/13 | TPα and TPβ | RhoGEFs (e.g., for RhoA) | Cytoskeletal rearrangement, regulation of cell shape. researchgate.netreactome.orgreactome.org |

| Gi | TPβ | Adenylyl Cyclase | Inhibition of cAMP production. mdpi.comwikipedia.orgnih.gov |

| Gs | TPα | Adenylyl Cyclase | Stimulation of cAMP production. mdpi.comwikipedia.org |

The activation of G-proteins by the TXA3-TP receptor complex triggers several downstream signaling cascades through various effector molecules. mdpi.com

Phospholipase Cβ (PLCβ): Following Gq activation, PLCβ is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.govmdpi.com IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). mdpi.com

RhoA: Coupling of the TP receptor to the G12/13 family of G-proteins leads to the activation of the small GTPase RhoA. reactome.orgmdpi.comnih.gov RhoA is a critical regulator of the actin cytoskeleton and is involved in processes such as cell shape change and smooth muscle contraction. nih.govnih.gov

MAPK Pathways: TP receptor signaling can activate mitogen-activated protein kinase (MAPK) pathways, such as the p42/p44 MAPK (also known as ERK1/2) cascade. nih.gov This pathway is involved in regulating cell proliferation and differentiation. nih.govmdpi.com

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and metabolism, and it is also involved in platelet activation and aggregation. mdpi.comnih.govresearchgate.net This pathway can be modulated by GPCR signaling and is recognized as a downstream target in platelet function. mdpi.comresearchgate.net

Activation of the TP receptor has been linked to the modulation of the Nuclear Factor Kappa B (NFκB) pathway. nih.gov NFκB is a transcription factor that plays a key role in inflammatory responses. nih.gov Signaling through Gq-coupled receptors can lead to the activation of pathways that ultimately result in the translocation of NFκB to the nucleus, where it can induce the expression of pro-inflammatory genes. mdpi.comnih.gov

Receptor Regulation and Desensitization Mechanisms

Thromboxane A3 (TXA3) exerts its biological effects by binding to and activating thromboxane receptors (TP receptors), which are G-protein coupled receptors (GPCRs). wikipedia.org The regulation of these receptors is a critical determinant of the cellular response to TXA3. The primary TP receptor isoforms in humans, TPα and TPβ, are products of alternative splicing from a single gene, TBXA2R. mdpi.comnih.gov While they share the majority of their structure, they differ in their C-terminal cytoplasmic tails, which can lead to differential regulation and signaling. mdpi.comsemanticscholar.org The mechanisms governing TP receptor activity include desensitization, internalization, and changes in receptor expression through transcriptional and post-translational control. Although much of the detailed mechanistic research has been conducted using the more potent agonist Thromboxane A2 (TXA2) or its synthetic analogs, these findings illuminate the regulatory processes for the receptor that TXA3 also targets. nih.govresearchgate.net TXA3 is recognized as a weaker agonist at the TP receptor compared to TXA2. cambridge.org

Agonist-Induced Receptor Internalization and Uncoupling

Continuous or repeated exposure to an agonist typically leads to a decrease in cellular responsiveness, a process known as desensitization. For TP receptors, this process involves the uncoupling of the receptor from its associated G-protein, followed by the physical removal of the receptor from the cell surface via internalization. nih.gov

Research on human platelets using potent TXA2 receptor agonists demonstrated a rapid desensitization of functional responses, including aggregation and calcium release, with a half-time of 2-3 minutes. nih.gov This rapid desensitization is believed to be a key regulatory mechanism. The sequence of events begins with the functional uncoupling of the TP receptor from its cognate G-protein. nih.gov This is evidenced by a significant decrease in agonist-stimulated GTPase activity, which is a hallmark of G-protein activation. nih.gov This uncoupling event precedes the eventual down-regulation or loss of receptor sites from the cell surface. nih.gov

Like many GPCRs, the inactivation of TP receptors involves phosphorylation of serine and threonine residues in their intracellular domains by G-protein-coupled receptor kinases (GRKs). semanticscholar.org This phosphorylation increases the receptor's affinity for proteins called β-arrestins. The binding of β-arrestin sterically hinders the receptor's ability to interact with and activate G-proteins, effectively uncoupling it from downstream signaling pathways. semanticscholar.org

Following uncoupling, β-arrestin binding promotes the internalization of the receptor into the cell. Studies focusing on the TPβ isoform have shown that it undergoes both ligand-induced and tonic (constitutive) internalization. semanticscholar.org The internalized receptors are typically trafficked to endosomes. From there, they can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted for degradation in lysosomes, resulting in receptor down-regulation. The specific signals for tonic and agonist-induced internalization appear to be distinct and are regulated by the C-terminal tail of the receptor isoform. semanticscholar.org

Table 1: Key Proteins in Agonist-Induced TP Receptor Regulation

| Protein Class | Specific Protein(s) | Role in Receptor Regulation |

|---|---|---|

| Kinases | G-protein-coupled receptor kinases (GRKs) | Phosphorylate the activated receptor, initiating desensitization. semanticscholar.org |

| Protein Kinase C (PKC) | Can also phosphorylate GPCRs, contributing to desensitization. semanticscholar.org | |

| Arrestins | β-arrestins | Bind to phosphorylated receptors, leading to G-protein uncoupling and promoting internalization. semanticscholar.org |

| G-Proteins | Gq, G11, G12, G13 | Signal transducers that become uncoupled from the receptor during desensitization. mdpi.complos.org |

Transcriptional and Post-translational Regulation of TP Receptors

The long-term responsiveness of a cell to Thromboxane A3 is governed by the number of TP receptors present, which is controlled at the levels of gene transcription and post-translational modifications that affect protein stability and trafficking.

Transcriptional Regulation

The expression of the two TP receptor isoforms, TPα and TPβ, is controlled by distinct promoters within the TBXA2R gene. nih.gov Promoter 1 (Prm1) exclusively regulates the transcription of TPα, while Promoter 3 (Prm3) controls TPβ expression. nih.gov This differential promoter usage allows for tissue-specific and context-dependent expression of the two isoforms.

Several transcription factors have been identified that bind to regulatory elements within these promoters to control basal and induced expression.

TPα (Prm1) Regulation: In megakaryoblastic cells, which are precursors to platelets, the transcription factors Sp1, early growth response 1 (Egr1), and NF-E2 are key drivers of basal TPα expression. nih.gov The tumor suppressor proteins Wilms' tumor 1 (WT1) and hypermethylated in cancer 1 (HIC1) have been shown to repress TPα expression by binding to its promoter. mdpi.comnih.gov Furthermore, a complex formed by the tumor suppressor BRCA1 and the oncoprotein c-Myc can transcriptionally repress the TBXA2R gene, and loss of BRCA1 leads to increased TP receptor expression. mdpi.comresearchgate.net

TPβ (Prm3) Regulation: The expression of TPβ is regulated by different transcription factors, including activator protein-1 (AP-1), which is a dimer of cFos and cJun, and OCT-1/-2. mdpi.com Its expression is also negatively regulated by the activation of peroxisome proliferator-activated receptor (PPAR)γ. mdpi.com

Post-translational Regulation

After the TP receptor protein is synthesized, it undergoes several modifications that are crucial for its proper folding, trafficking, and function. Oxidative stress has been shown to be a significant post-translational regulator of the TPβ isoform. plos.org Exposure to hydrogen peroxide promotes the efficient translocation of TPβ from the endoplasmic reticulum (ER) to the Golgi complex, leading to its maturation and stabilization. plos.org This results in a rapid and sustained increase in the number of functional TPβ receptors on the cell surface. plos.org

Phosphorylation is a key post-translational modification involved in the desensitization cascade as described previously. semanticscholar.org Another important modification for many GPCRs is palmitoylation, the covalent attachment of fatty acids to cysteine residues. nih.gov This modification can influence the receptor's localization in the plasma membrane, its interaction with G-proteins, and the processes of desensitization and internalization. While not extensively detailed specifically for TP receptors in the provided context, it is a common regulatory mechanism for this receptor class. nih.govscholaris.ca

Table 2: Transcriptional Regulators of the Human Thromboxane Receptor (TBXA2R) Gene

| Receptor Isoform | Promoter | Activating Factors | Repressing Factors |

|---|---|---|---|

| TPα | Prm1 | Sp1, Egr1, NF-E2 nih.gov | WT1, HIC1, BRCA1/c-Myc complex mdpi.comnih.govresearchgate.net |

| TPβ | Prm3 | AP-1 (cFos/cJun), OCT-1/-2 mdpi.com | PPARγ mdpi.com |

Physiological Research Paradigms of Thromboxane A3

Modulation of Platelet Function

Scientific inquiry into Thromboxane (B8750289) A3 has consistently highlighted its moderating influence on platelet activity, a stark contrast to the potent pro-thrombotic nature of Thromboxane A2.

Investigations have demonstrated that Thromboxane A3 plays an inhibitory role in platelet activation. ontosight.ai The primary mechanism involves its nature as a poor platelet agonist. invitrox.com When dietary intake of omega-3 fatty acids like EPA is increased, platelets produce TXA3. nih.gov The presence of TXA3 competes with and reduces the formation of TXA2, a powerful platelet activator. nih.govinvitrox.com This shift in eicosanoid synthesis contributes directly to a state of reduced platelet reactivity. nih.gov Studies in patients with atherosclerosis have observed that TXA3 exerts anti-inflammatory effects and inhibits the activation of platelets. ontosight.ai The formation of the biologically inactive TXA3 is a key factor that may contribute to the reduced platelet reactivity associated with dietary eicosapentaenoic acid. nih.gov

Research focusing on the dynamics of platelet aggregation has found that Thromboxane A3 is effectively non-aggregatory. nih.gov Its formation is linked with a reduction in platelet aggregation, particularly in response to low concentrations of collagen. nih.gov The mechanism for this effect is twofold: the production of the inactive TXA3 and a concurrent decrease in the synthesis of the potent pro-aggregatory molecule, TXA2. nih.gov The metabolic shift towards producing the less potent TXA3 from omega-3 fatty acids is believed to lower the incidence of thrombotic events like myocardial infarction and stroke. wikipedia.org

Table 1: Comparative Effects of Thromboxane A2 (TXA2) and Thromboxane A3 (TXA3) on Platelet Function

| Feature | Thromboxane A2 (from Arachidonic Acid) | Thromboxane A3 (from Eicosapentaenoic Acid) |

| Platelet Activation | Potent Stimulator invitrox.com | Inhibitor / Poor Agonist ontosight.aiinvitrox.com |

| Platelet Aggregation | Potent Inducer taylorandfrancis.com | Non-aggregatory / Inhibitory nih.govwikipedia.org |

| Overall Effect | Pro-thrombotic wikipedia.org | Anti-thrombotic ontosight.aiwikipedia.org |

Regulation of Vascular Tone and Homeostasis

Thromboxane A3 also participates in the regulation of vascular function, where its effects diverge significantly from those of Thromboxane A2.

Studies have indicated that Thromboxane A3 contributes to the relaxation of vascular smooth muscle. ontosight.ai This vasodilatory action is a critical distinction from TXA2, which is well-documented as a potent vasoconstrictor and hypertensive agent. wikipedia.orgtaylorandfrancis.com The balance between these opposing effects is crucial for maintaining vascular homeostasis. The production of TXA3, which favors vasodilation, shifts the physiological balance away from the vasoconstriction typically induced by TXA2. wikipedia.org

The vascular endothelium is a critical site for the regulation of thrombosis and inflammation. Research models have been developed to study the complex interactions between platelets, tumor cells, and endothelial cells, where the balance between thromboxanes and other eicosanoids like prostacyclin is pivotal. nih.govfrontiersin.org Endothelial cells can be activated by various stimuli, a process that can be modulated by thromboxane signaling. mdpi.com While much of the research focuses on the pro-adhesive effects of TXA2, the presence of TXA3 contributes to an anti-aggregatory and anti-adhesive environment at the endothelial surface. This is because TXA3, being a weak agonist, does not effectively promote the platelet-endothelial interactions that lead to thrombus formation. nih.govinvitrox.com The interaction is also governed by molecules like P-selectin, which is expressed on activated platelets and endothelial cells. mdpi.com

Table 2: Vascular Effects of Thromboxane A2 vs. Thromboxane A3

| Compound | Primary Effect on Vascular Smooth Muscle | Impact on Blood Flow |

| Thromboxane A2 | Vasoconstriction wikipedia.orgtaylorandfrancis.com | Reduces blood flow wikipedia.org |

| Thromboxane A3 | Relaxation ontosight.ai | Promotes vasodilation |

Immunomodulatory and Anti-inflammatory Mechanisms

Thromboxane A3 is recognized for its anti-inflammatory and immunomodulatory properties, which are largely attributed to its origin from omega-3 fatty acids.

Eicosanoids derived from omega-3 fatty acids, such as TXA3, are generally less inflammatory than those derived from omega-6 fatty acids. mdpi.com Research has confirmed that TXA3 possesses anti-inflammatory effects. ontosight.ai The general mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclo-oxygenase (COX) enzymes, which blocks the synthesis of all prostanoids, including thromboxanes. nih.gov This underscores the role of thromboxanes as pro-inflammatory mediators. nih.govlipotype.com By competing with arachidonic acid for the same enzymes, eicosapentaenoic acid leads to the production of TXA3 instead of TXA2. mdpi.comresearchgate.net This shift in synthesis results in a less inflammatory state, as TXA3 does not propagate inflammatory responses as effectively as TXA2. ontosight.aimdpi.com

Inhibition of Inflammatory Mediator Release

Thromboxane A3 is implicated in the down-regulation of inflammatory responses through its influence on the release of signaling molecules known as cytokines. One of the recognized biological functions of Thromboxane A3 is the inhibition of the release of inflammatory mediators. ontosight.ai The mechanism is often understood in contrast to Thromboxane A2, which acts as a facilitator for the synthesis of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). direct-ms.org

Dietary supplementation with omega-3 fatty acids, the precursors to Thromboxane A3, can lead to the suppression of TNF-α and IL-1β production. direct-ms.orgcambridge.org This effect is partly attributed to the displacement of arachidonic acid (the precursor to TXA2) by EPA in cell membranes. cambridge.orgresearchgate.net The subsequent production of the less potent Thromboxane A3 in place of Thromboxane A2 contributes to a reduced inflammatory state. cambridge.org This suggests that TXA3 acts as a competitive inhibitor at the receptor level, leading to a decreased release of key pro-inflammatory cytokines. direct-ms.org

Table 1: Thromboxane A3 and Inflammatory Mediator Release

| Mediator | Effect of Thromboxane A3 Pathway | Research Finding | Source |

|---|---|---|---|

| General Inflammatory Mediators | Inhibition of Release | A primary biological function of TXA3 is to inhibit the release of these mediators. | ontosight.ai |

Modulation of Immune Cell Function in Experimental Systems

Thromboxane A3 modulates the function of various immune cells, generally exerting a less potent effect than Thromboxane A2, thereby shifting the immune response towards a less inflammatory state. Studies using mice with a disrupted thromboxane-prostanoid (TP) receptor—the receptor through which thromboxanes exert their effects—show that signaling through this pathway augments cellular immune responses. nih.gov The inhibition of this receptor significantly reduces mitogen-induced responses and cellular reactions to alloantigens in spleen cells. nih.gov Given that TXA3 acts on these same TP receptors, its presence influences these outcomes.

Omega-3 fatty acids, the precursors to TXA3, have been shown to influence the function of CD4+ T cells, leading to a reduction in inflammatory processes. annalsgastro.gr Furthermore, lipid mediators derived from omega-3 fatty acids, known as specialized pro-resolving mediators (SPMs), play a role in limiting the infiltration of leukocytes, a key step in the inflammatory cascade. researchgate.net In the context of platelet-immune cell interactions, where TXA2 amplifies aggregation and activation, the presence of the less active TXA3 can modulate these functions by competing for the same receptors. ahajournals.org

Resolution of Inflammation Processes

The role of Thromboxane A3 in the resolution of inflammation is linked to its origin from omega-3 fatty acids, which are also precursors to a class of molecules known as specialized pro-resolving mediators (SPMs). nih.govmdpi.com These SPMs, which include resolvins, protectins, and maresins, are critical for actively turning off inflammatory responses and promoting tissue repair. researchgate.netannalsgastro.grmdpi.com

While eicosanoids are often associated with initiating inflammation, certain types are instrumental in its resolution. nih.gov The metabolic pathway that produces Thromboxane A3 from EPA also yields E-series resolvins. mdpi.com These resolvins have demonstrated potent anti-inflammatory and pro-resolving actions, such as reducing the infiltration of neutrophils and enhancing the clearance of apoptotic cells by macrophages. mdpi.com The synthesis of SPMs from omega-3 fatty acids is crucial for limiting leukocyte infiltration and decreasing the production of pro-inflammatory cytokines, thereby facilitating the transition from active inflammation to healing. researchgate.net Therefore, the presence of EPA in cell membranes not only leads to the production of the less inflammatory TXA3 but also provides the substrate for these vital pro-resolution molecules. annalsgastro.gr

Other Systemic and Cellular Roles in Animal Models

Central Nervous System Effects on Catecholamine Levels

In animal models, Thromboxane A3 has been shown to exert effects within the central nervous system, specifically influencing the levels of plasma catecholamines. nii.ac.jp Catecholamines, such as epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862) (noradrenaline), are crucial hormones and neurotransmitters involved in the body's stress response. nih.govucsfhealth.org

A study in anesthetized rats compared the central nervous system effects of omega-3 prostanoids (like TXA3) with their omega-6 counterparts. nii.ac.jp Using a stable analog of Thromboxane A3 (∆17-U-46619), researchers found that its administration into the cerebral ventricles elevated plasma catecholamines, with a much more pronounced effect on adrenaline than on noradrenaline. nii.ac.jp Notably, the study concluded that Thromboxane A3 was almost as potent as Thromboxane A2 in its ability to increase plasma catecholamine levels in rats. nii.ac.jp This indicates a significant role for TXA3 in modulating the sympathetic nervous system response from within the brain. nii.ac.jp

Table 2: Effect of Centrally Administered Thromboxane Analogs on Plasma Catecholamines in Rats

| Compound Administered (i.c.v.) | Effect on Plasma Catecholamines | Potency Comparison | Source |

|---|---|---|---|

| U-46619 (Thromboxane A2 analog) | Elevation (Adrenaline >> Noradrenaline) | - | nii.ac.jp |

Renal Function Modulation in Pre-clinical Models

In pre-clinical models of kidney disease, the thromboxane system is recognized as a modulator of renal function, particularly affecting renal blood flow and hemodynamics. nih.govoup.com While much of the research has focused on the potent vasoconstrictor Thromboxane A2, these findings provide a basis for understanding the role of the less active Thromboxane A3.

In experimental models of unilateral ureteral obstruction, a condition that can lead to renal fibrosis, inhibition of the thromboxane system has been shown to preserve renal function. nih.gov Furthermore, studies have indicated that certain conditions can upregulate thromboxane-mediated vasoconstriction in the renal arteries. oup.com Since Thromboxane A3 is a weaker vasoconstrictor than Thromboxane A2, an increase in the ratio of TXA3 to TXA2, as would occur with a diet rich in omega-3 fatty acids, would be expected to attenuate renal vasoconstriction. wikipedia.orgresearchgate.net This shift could lead to a relative improvement in renal blood flow compared to a state dominated by TXA2, thereby modulating kidney function under pathological conditions.

Pathophysiological Investigations of Thromboxane A3 Animal and Cell Models

Research in Thrombotic Processes

The role of thromboxanes in thrombosis is primarily mediated through the activation of TP receptors on platelets, which promotes their activation and aggregation. wikipedia.orgnih.gov Research in animal models has focused on how the presence of the less active TXA3 influences these thrombotic events.

Studies in animal models have indicated that Thromboxane (B8750289) A3 possesses antithrombotic properties. ontosight.ai The primary mechanism for this effect is competitive inhibition at the site of the thromboxane receptor. When dietary intake of omega-3 fatty acids like EPA is increased, it leads to the partial replacement of arachidonic acid in platelet cell membranes. oaepublish.com This results in the production of TXA3 by cyclooxygenase-1 (COX-1) instead of the highly potent pro-aggregatory TXA2. oaepublish.com

Experimental studies investigating the molecular underpinnings of thrombus formation provide further insight into the role of the thromboxane pathway. In studies using genetically modified mice, the absence of the thromboxane receptor (TP) was shown to significantly impact platelet function. jci.org For example, in a model using atherosclerosis-prone apolipoprotein E-deficient (apoE-/-) mice, those also lacking the TP receptor (apoE-/-TP-/- mice) had platelets with a markedly lower sensitivity to activation by thrombin compared to mice with functional TP receptors. jci.org

This finding is critical because it demonstrates the central role of the TP receptor in mediating platelet aggregation, a cornerstone of thrombus formation. Since TXA3 is a weak agonist for this receptor, its presence in place of TXA2 results in reduced downstream signaling, leading to decreased platelet aggregation and a diminished capacity for thrombus growth. wikipedia.orgjci.org While direct studies on thrombus resolution are less common, the reduced initial formation and stability of clots due to weaker platelet activation by TXA3 imply a more favorable environment for natural thrombolytic processes.

Role in Cardiovascular Pathophysiology in Animal Models

The thromboxane pathway is implicated in several cardiovascular diseases, including atherosclerosis, myocardial injury, and hypertension. nih.gov Animal models have been instrumental in elucidating how modulating this pathway, specifically through the substitution of TXA2 with TXA3, can impact disease progression.

Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for studying atherosclerosis as they spontaneously develop high cholesterol and atherosclerotic plaques. jci.orgjpp.krakow.pl Research using these mice has critically defined the roles of the thromboxane pathway in atherogenesis. jci.orgnih.gov

In a key study, ApoE-/- mice were cross-bred with mice lacking the thromboxane receptor (TP), creating an "apoE-/-TP-/-" double-knockout model. jci.org These mice exhibited a significant delay in the development of atherosclerosis compared to the standard apoE-/- mice, despite having similar levels of serum cholesterol and triglycerides. jci.orgnih.gov This demonstrates that signaling through the TP receptor is a pro-atherogenic factor, promoting the initiation and progression of atherosclerotic lesions. nih.gov The protective effect was linked to reduced platelet activation and a decrease in the interaction between leukocytes and endothelial cells. jci.orgnih.gov

Given that TXA3 is a weak activator of the TP receptor, a metabolic shift toward its production is expected to mimic the effects of TP receptor deficiency, thereby conferring a protective, anti-atherosclerotic effect. wikipedia.orgnih.gov

| Genotype | Atherosclerosis Progression | Platelet Sensitivity to Thrombin | Leukocyte-Endothelial Interaction | Reference |

|---|---|---|---|---|

| ApoE-/- (Control) | Standard Progression | Baseline | Baseline | jci.org |

| ApoE-/- TP-/- (Thromboxane Receptor Deficient) | Significantly Delayed | Lower Sensitivity | Reduced | jci.org |

| ApoE-/- IP-/- (Prostacyclin Receptor Deficient) | Significantly Accelerated | Higher Sensitivity | Increased | jci.org |

The thromboxane pathway is also involved in the pathophysiology of myocardial injury and subsequent cardiac remodeling. nih.gov Animal models of myocardial infarction show that thromboxane signaling can exacerbate damage. For instance, studies have found that COX-2-derived Thromboxane A2 contributes to increased cardiomyocyte apoptosis, fibrosis, and heart failure in mouse models. nih.gov Furthermore, mice deficient in the TP receptor showed reduced cardiac remodeling after vascular injury. nih.gov

While direct studies on TXA3 are limited, its role can be inferred from its biochemical properties and studies on its parent compound, EPA. oaepublish.com Because TXA3 is a less potent activator of the TP receptor, a shift in production from TXA2 to TXA3 would logically reduce the detrimental downstream effects like apoptosis and fibrosis. nih.gov This is consistent with findings that omega-3 fatty acids can improve left ventricular function and offer protection against ischemia/reperfusion injury in animal models, partly through their antithrombotic and anti-inflammatory effects which involve the production of TXA3. oaepublish.com

Thromboxanes are potent vasoconstrictors and can contribute to elevated blood pressure. wikipedia.org Animal models of hypertension have confirmed a role for the TP receptor in blood pressure regulation. nih.gov While mice lacking the TP receptor are typically normotensive, the importance of this pathway becomes evident in induced models of hypertension, where TXA2 signaling contributes to the rise in blood pressure. nih.gov For example, a thromboxane analog was shown to cause strong contractions in the mesenteric resistance vessels of mice, which are important for modulating systemic blood pressure. nih.gov

Studies in spontaneously hypertensive rats (SHR) have shown that docosahexaenoic acid (DHA), another omega-3 fatty acid that can be metabolized into precursors for series-3 prostanoids, was effective at inhibiting thromboxane-like vasoconstrictor responses. cellmolbiol.org This suggests that the production of less potent eicosanoids, such as TXA3, can counteract the hypertensive effects of the more potent TXA2. cellmolbiol.org Therefore, the formation of TXA3 in place of TXA2 is a plausible mechanism for attenuating vasoconstriction and contributing to blood pressure control in animal models of hypertension. wikipedia.orgcellmolbiol.org

Contributions to Inflammatory States

Thromboxane A3 (TXA3) is a lipid mediator derived from the omega-3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). mdpi.comnih.gov While its counterpart, Thromboxane A2 (TXA2), derived from the omega-6 PUFA arachidonic acid (AA), is a potent pro-inflammatory agent, TXA3 is generally considered to have less potent or even anti-inflammatory effects. mdpi.comslideshare.net This section explores the modulatory role of TXA3 in inflammatory responses, drawing on evidence from animal and cellular models.

Cross-talk with Pro-inflammatory Lipid Mediators

The inflammatory cascade involves a complex interplay of various lipid mediators. nih.gov Thromboxane A3's role is significantly defined by its interaction and competition with pro-inflammatory eicosanoids derived from arachidonic acid, such as TXA2 and leukotrienes. mdpi.comslideshare.net

The biosynthesis of both thromboxanes and leukotrienes originates from the enzymatic processing of PUFAs. mdpi.comresearchgate.net The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) can act on both omega-6 (AA) and omega-3 (EPA) fatty acids. mdpi.com When EPA is the substrate, the products are the 3-series prostanoids (like TXA3 and Prostaglandin (B15479496) E3) and the 5-series leukotrienes (like Leukotriene B5). mdpi.comnih.govresearchgate.net

These EPA-derived mediators are typically much less biologically active than their AA-derived counterparts (e.g., TXA2, Leukotriene B4). mdpi.comcambridge.org For instance, Leukotriene B4 is a potent chemoattractant for neutrophils, a key driver of inflammation, whereas Leukotriene B5 is significantly less powerful. cambridge.org Therefore, by competing with AA for the same enzymes, EPA effectively reduces the synthesis of highly pro-inflammatory mediators. nih.govresearchgate.net This competitive inhibition is a primary mechanism for the anti-inflammatory effects observed with increased omega-3 PUFA intake. mdpi.com

Furthermore, some research points to a more direct interplay. For example, stimuli for the overproduction of pro-inflammatory thromboxanes (like TXA2) include other lipid mediators like leukotrienes and platelet-activating factor. nih.gov By shifting the substrate pool towards EPA, the production of TXA3 at the expense of TXA2 can disrupt these amplification loops that perpetuate the inflammatory response. d-nb.info

Emerging Roles in Oncogenesis Research (Pre-clinical Models)

While the role of the more prominent Thromboxane A2 (TXA2) in cancer progression is increasingly recognized, the specific contributions of Thromboxane A3 (TXA3) are less defined and often inferred from studies involving its precursor, eicosapentaenoic acid (EPA). The TXA2 signaling pathway is known to promote cancer cell proliferation, migration, and angiogenesis. mdpi.comnih.govx-mol.net Given that TXA3 is a weaker agonist at the thromboxane receptor (TP), it is hypothesized to have attenuated or even opposing effects. slideshare.netfrontiersin.org

Tumor Cell Proliferation and Migration Studies

Overexpression of the thromboxane A2 receptor (TBXA2R) is observed in multiple cancers, including breast, lung, and prostate cancer, and is linked to enhanced cell proliferation and migration. mdpi.comoncotarget.com Activation of this receptor by its ligand can stimulate signaling pathways such as ERK and PI3K, which are central to cell growth. mdpi.com

Preclinical studies using various cancer cell lines have demonstrated that inhibiting the TXA2 pathway can decrease proliferation and motility. mdpi.com For instance, in lung cancer cells, activation of the thromboxane receptor has been shown to induce the expression of the orphan nuclear receptor Nurr1, stimulating cell proliferation. oncotarget.com In triple-negative breast cancer (TNBC) models, knocking down the TBXA2R leads to a significant decrease in cell viability, proliferation, migration, and invasion. oncotarget.comresearchgate.net

While these studies focus on the effects of TXA2, they underscore the importance of the thromboxane signaling axis in cancer. The introduction of omega-3 fatty acids, leading to the production of TXA3, is thought to mitigate these pro-tumorigenic effects by competing with arachidonic acid, thereby reducing the levels of the more potent TXA2. mdpi.com

Table 2: Role of Thromboxane Signaling in Tumor Cell Proliferation and Migration (Pre-clinical)

| Cancer Type | Model | Key Findings on Thromboxane Pathway | Reference |

|---|---|---|---|

| Lung Cancer | Cell lines | TP activation induces Nurr1 expression and stimulates cell proliferation. | oncotarget.com |

| Triple-Negative Breast Cancer (TNBC) | Cell lines | TBXA2R knockdown dramatically decreases cell viability, proliferation, migration, and invasion. | oncotarget.comresearchgate.net |

| Prostate Cancer | Cell lines | Thromboxane synthase (TBXAS1) is involved in cell motility. | mdpi.com |

| Bladder Cancer | Cell lines | High TBXA2R expression leads to increased migratory capacity. | oncotarget.com |

Angiogenesis Modulation in Cancer Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govnih.gov The thromboxane signaling pathway has been identified as a significant regulator of neovascularization in the context of cancer. nih.gov Platelets, a major source of thromboxanes, contain and release both pro- and anti-angiogenic factors. nih.govashpublications.org

Studies have shown that thromboxane signaling can modulate the release of key angiogenic regulators like Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net For example, in preclinical models, stimulation of the thromboxane receptor in lung cancer cells increased the secretion of VEGF-A. researchgate.net Conversely, some studies suggest a more complex role, where TXA2 stimulation can lead to the release of the angiogenesis inhibitor endostatin (B67465) from platelets. nih.govashpublications.org

The interaction between tumor cells and platelets appears to be crucial. Breast cancer cells (MCF-7) have been shown to stimulate platelets to release pro-angiogenic factors, a process that can be inhibited by aspirin (B1665792), which blocks thromboxane synthesis. nih.govashpublications.org This suggests that tumor cells can co-opt platelet signaling to promote angiogenesis. Given that TXA3 is a weaker activator of the thromboxane receptor, a shift towards TXA3 production through dietary omega-3 PUFA intake could potentially dampen this pro-angiogenic signaling. cambridge.org

Impact on Tumor Microenvironment and Immune Evasion

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in cancer progression and immune evasion. mdpi.comnih.govfrontiersin.org Thromboxane signaling helps shape the TME by influencing inflammation, immunity, and the extracellular matrix. mdpi.comx-mol.net

Tumor cells and associated leukocytes within the TME can produce thromboxanes, contributing to an immunosuppressive environment. mdpi.com One mechanism of immune evasion involves the secretion of prostaglandin E2 (PGE2), a process that can be triggered by VEGF-dependent release of TXA2. uio.no PGE2 has well-documented immunosuppressive effects. uio.noportlandpress.com

By creating a less inflammatory and pro-thrombotic environment, a higher ratio of TXA3 to TXA2 could theoretically counteract the establishment of an immunosuppressive TME. Omega-3 PUFAs and their metabolites have been associated with reduced production of inflammatory cytokines and may influence the function of immune cells within the TME, although direct evidence for TXA3's role in this context is still emerging. nih.govresearchgate.net The stability of the thromboxane synthesis and receptor pathway in most cancers suggests it is a viable target for therapies aimed at reducing immune evasion and primary tumor growth. mdpi.comx-mol.net

Ischemic Injury Mechanisms in Animal Models

In animal models of stroke, the period of reperfusion following an ischemic event can paradoxically lead to further tissue damage. Research indicates that the type of thromboxane produced plays a significant role in this process. Studies utilizing the precursor of Thromboxane A3, eicosapentaenoic acid (EPA), have provided significant insights into its role in cerebral ischemia and reperfusion.

Animal studies have demonstrated that increasing the availability of EPA, and thus promoting the synthesis of TXA3, can mitigate key pathological events following brain ischemia. In gerbil models of transient forebrain ischemia, dietary supplementation with fish oil rich in EPA was shown to prevent the typical fall in cerebral blood flow (CBF) that occurs during reperfusion. nih.govahajournals.org In these animals, post-ischemic cerebral edema was also prevented. nih.govahajournals.org

Further studies involving the direct intravenous infusion of EPA in gerbils subjected to bilateral carotid artery occlusion confirmed these protective effects. One study noted that while control animals experienced a significant decrease in CBF during reperfusion, gerbils treated with EPA showed improved blood flow. umich.edu Another investigation found that the combination of EPA infusion and a thromboxane synthase inhibitor resulted in significantly elevated CBF during the reperfusion phase following 15 minutes of ischemia. ahajournals.org The proposed mechanism for these benefits is a shift in the balance of eicosanoid synthesis. EPA competes with arachidonic acid for the cyclooxygenase (COX) enzyme, leading to the production of the anti-aggregatory prostacyclin PGI3 and the biologically inert Thromboxane A3, thereby reducing the detrimental vasoconstrictive and pro-thrombotic effects of TXA2. researchgate.netumich.edutandfonline.com

Table 1: Research Findings on the Effects of Eicosapentaenoic Acid (EPA) in Animal Models of Brain Ischemia

| Animal Model | Intervention | Key Findings | Reference(s) |

| Mongolian Gerbil | Diet supplemented with menhaden fish oil (17% EPA) for 2 months | Prevented post-ischemic hypoperfusion and cerebral edema. | nih.govahajournals.org |

| Mongolian Gerbil | Intravenous infusion of pure EPA | Improved cerebral blood flow after ischemia and reperfusion. | umich.edu |

| Mongolian Gerbil | Intravenous infusion of EPA with a thromboxane synthase inhibitor | Significantly elevated cerebral blood flow during reperfusion. | ahajournals.org |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses, is a key mechanism of tissue damage in ischemia-reperfusion injury. cambridge.org The unsaturated fatty acids in cell membranes are a primary target of ROS, leading to lipid peroxidation and cellular disruption. cambridge.org

The precursor of Thromboxane A3, eicosapentaenoic acid (EPA), has demonstrated direct antioxidant properties that are relevant to ischemic damage. ahajournals.org EPA can integrate into cellular membranes, such as those of mitochondria, where it may stabilize the membrane structure and inhibit lipid oxidation under conditions of oxidative stress. ahajournals.org This antioxidant capacity has been observed in clinical settings where EPA therapy reduced biomarkers of inflammation and oxidative stress. ahajournals.org

In the context of cellular models and cardiometabolic health, both EPA and docosahexaenoic acid (DHA) have been shown to lower oxidative stress. soton.ac.uk While direct studies isolating the effect of TXA3 on oxidative stress during brain ischemia are limited, the known functions of its precursor provide a strong indication of its role. The protective effects observed in animal models are likely due to the dual action of EPA: it directly reduces oxidative stress and it shifts the enzymatic pathway towards the production of the less harmful TXA3 instead of the pro-inflammatory and pro-thrombotic TXA2. ahajournals.organnualreviews.org This shift helps to mitigate the cascade of damage initiated by ischemia and reperfusion.

Table 2: Effects of Eicosapentaenoic Acid (EPA) on Oxidative Stress

| Study Context | Model/Population | Key Findings on Oxidative Stress | Reference(s) |

| Cardiovascular Protection | Review of molecular interactions | EPA has a structure that facilitates ROS scavenging and stabilizes membrane structure, inhibiting lipid oxidation. | ahajournals.org |

| Coronary Artery Disease | Patients receiving statin therapy | Add-on therapy with EPA reduced biomarkers of oxidative stress. | ahajournals.org |

| Cardiometabolic Risk | Systematic review of human studies | Supplementation with EPA and DHA was found to lower oxidative stress. | soton.ac.uk |

| Neuroprotection | Review of animal models of CNS injury | Omega-3 FAs, including EPA, contribute to the reduction of oxidative stress. | annualreviews.org |

Pharmacological Interventions Targeting Thromboxane A3 Pathways Pre Clinical and Mechanistic Studies

Thromboxane (B8750289) Synthase Inhibitors

Thromboxane synthase inhibitors represent a targeted approach to reduce thromboxane levels. These agents specifically block the thromboxane synthase enzyme, which is responsible for converting the precursor prostaglandin (B15479496) H2 (PGH2) into thromboxanes, including TXA2 and TXA3. patsnap.comnih.gov This targeted inhibition is distinct from non-selective cyclooxygenase (COX) inhibitors like aspirin (B1665792), which block the production of all prostanoids. nih.gov

Several compounds have been studied for their ability to selectively inhibit thromboxane synthase, a cytochrome P450 enzyme. apexbt.commedchemexpress.com

1-Benzylimidazole : This compound is a selective inhibitor of thromboxane synthase. apexbt.commedchemexpress.comcaymanchem.com By inhibiting the enzyme, it effectively reduces the production of thromboxanes, which has been demonstrated by decreased levels of TXB2 (the stable metabolite of TXA2) in experimental models such as ischemia-reperfusion injury in the rat brain. medchemexpress.comcaymanchem.comcaymanchem.com Its mechanism is rooted in its ability to interfere with the catalytic activity of the cytochrome P450 enzyme responsible for thromboxane synthesis. apexbt.comscbt.com

Ozagrel : Also known as OKY-046, Ozagrel is a selective inhibitor of thromboxane A2 synthase. patsnap.comnih.govjkns.or.kr Its molecular action involves preventing the enzymatic conversion of prostaglandin H2 to TXA2. patsnap.com This selective inhibition has been shown to effectively decrease platelet aggregation. patsnap.com Preclinical studies indicate that Ozagrel possesses neuroprotective properties in animal models of cerebral ischemia. nih.gov

LG 82-4-00 : This thiophene (B33073) derivative is a specific and potent inhibitor of thromboxane synthetase, with a reported IC50 value of 1.1 μM for inhibiting thromboxane formation in washed human platelet suspensions. medchemexpress.eumedchemexpress.eunih.gov Research has shown it effectively inhibits collagen-induced TXB2 formation and subsequent platelet aggregation in human platelet-rich plasma. medchemexpress.eunih.gov

Table 1: Molecular Mechanisms of Thromboxane Synthase Inhibitors

| Compound | Mechanism of Action | Key Research Finding | IC50 Value |

|---|---|---|---|

| 1-Benzylimidazole | Selective inhibitor of thromboxane synthase (a cytochrome P450 enzyme). apexbt.commedchemexpress.com | Reduces TXB2 levels and increases blood flow in ischemic rat brain models. caymanchem.com | Not specified |

| Ozagrel | Selectively inhibits thromboxane A2 synthase, preventing the conversion of PGH2 to TXA2. patsnap.comnih.gov | Selectively inhibits human platelet aggregation. medchemexpress.eu | 53.12 μM (for human platelet aggregation) medchemexpress.eu |

| LG 82-4-00 | Specific inhibitor of thromboxane synthetase. nih.gov | Inhibits thrombin-stimulated thromboxane formation in human platelets. nih.gov | 1.1 μM nih.gov |

A key theoretical advantage of selective thromboxane synthase inhibitors is their effect on the broader eicosanoid balance. nih.gov By blocking the conversion of PGH2 to thromboxanes, the accumulated PGH2 substrate can be utilized by other enzymes, notably prostacyclin synthase, which is present in the vascular endothelium. nih.gov This leads to an increased formation of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. nih.govjkns.or.kr

This "endoperoxide steal" or shunting of substrate theoretically creates a more favorable antithrombotic environment by not only reducing pro-aggregatory thromboxanes but also increasing anti-aggregatory prostacyclin. nih.gov For instance, Ozagrel has been shown to restrict the generation of TXA2 while facilitating the generation of PGI2. nih.govjkns.or.kr This contrasts with COX inhibitors like aspirin, which reduce both thromboxane and prostacyclin levels. nih.gov In experimental models, this shift in balance is associated with neuroprotective effects and improved motor recovery after cerebral ischemia. nih.gov

Thromboxane Receptor Antagonists

Thromboxane receptor (TP receptor) antagonists offer a different therapeutic strategy. Instead of inhibiting thromboxane synthesis, these agents block the receptor where thromboxanes exert their biological effects. pharmacologyeducation.org This approach has the advantage of also blocking the actions of other prostanoids that can activate the TP receptor, such as the precursor PGH2 and certain isoprostanes, which may be significant in settings of enhanced oxidative stress. pharmacologyeducation.orgahajournals.org

TP receptor antagonists can be classified based on their interaction with the receptor. A competitive antagonist binds reversibly to the same site as the natural ligand (e.g., TXA3) and can be overcome by increasing the concentration of the agonist. uam.es A non-competitive antagonist may bind irreversibly or at an allosteric site, preventing receptor activation regardless of the agonist concentration. wikipedia.org

Ifetroban : This compound is a potent and selective antagonist of the thromboxane receptor. wikipedia.orgmedchemexpress.com It is classified as a competitive antagonist, meaning it competes with agonists like TXA2 for binding to the TP receptor. google.comgoogle.com Its antagonism leads to the inhibition of platelet shape change, aggregation, and smooth muscle contraction. google.com

S18886 (Terutroban) : S18886 is a potent, selective, and orally active competitive antagonist of the TP receptor, with a reported IC50 of 16.4 nM. ahajournals.orgmedchemexpress.com It effectively inhibits platelet aggregation and vascular contractions mediated by TP receptor activation. ahajournals.org Mechanistic studies in apolipoprotein E–deficient mice showed that S18886 significantly decreased atherosclerotic lesion formation, an effect not seen with aspirin, suggesting it blocks pathways beyond platelet-derived TXA2. ahajournals.orgnih.gov

nstpbp5185 : This novel benzimidazole (B57391) derivative is a competitive TP receptor antagonist. nih.govthieme-connect.com Studies have demonstrated that it causes a right-shift of the concentration-response curve of the TP agonist U46619 and competitively inhibits the binding of the radiolabeled antagonist 3H-SQ-29548 to TP receptors expressed on HEK-293 cells, with an IC50 of 0.1 µM. nih.govthieme-connect.comresearchgate.net

Table 2: Mechanisms of Thromboxane Receptor Antagonists

| Compound | Mechanism of Action | Key Research Finding |

|---|---|---|

| Ifetroban | Competitive antagonist of the thromboxane A2 (TXA2) / prostaglandin H2 (PGH2) receptor. medchemexpress.comgoogle.com | Inhibits platelet shape change and aggregation. google.com |

| S18886 (Terutroban) | Selective, competitive thromboxane-prostaglandin (TP) receptor antagonist. ahajournals.orgmedchemexpress.com | Inhibits atherosclerosis in apoE-deficient mice by a mechanism independent of platelet-derived TXA2. ahajournals.orgahajournals.org |

| nstpbp5185 | Competitive thromboxane receptor (TP) antagonist. nih.govthieme-connect.com | Competitively inhibits the binding of 3H-SQ-29548 to the TP receptor with an IC50 of 0.1 µM. nih.govthieme-connect.comresearchgate.net |

The specificity of TP receptor antagonists is crucial for their therapeutic action. Preclinical studies employ various methods to confirm that these compounds bind selectively to the TP receptor.

Radioligand binding assays are a cornerstone of these investigations. For example, the specific binding of [3H]SQ29,548, a potent and selective TP receptor antagonist, was used to characterize the TP receptor in cultured vascular smooth muscle cells from the rat aorta. nih.gov These studies revealed a single class of high-affinity binding sites. nih.gov The specificity was further confirmed by showing that a series of other TP receptor antagonists could suppress this binding, and their inhibitory potencies correlated directly with their ability to block the functional contraction of the aorta induced by a TP agonist. nih.gov

Similarly, S18886 is described as a highly selective TP receptor antagonist. karger.com In preclinical models, it was shown to prevent the increased expression of adhesion molecules like ICAM-1 on endothelial cells that was stimulated by a TP receptor agonist, demonstrating its specific blockade of this signaling pathway. ahajournals.orgnih.gov The selectivity of nstpbp5185 was supported by docking analysis showing its binding to a specific pocket of the TP receptor. thieme-connect.com

Dual Modulators and Combination Approaches

Some pharmacological strategies involve agents that modulate the thromboxane pathway at multiple points or combine different classes of drugs for a potentially synergistic effect.

Dual Modulators : Certain compounds possess more than one mechanism of action. Picotamide, for instance, functions as both a thromboxane synthase inhibitor and a thromboxane receptor antagonist. wikipedia.orgebi.ac.uk This dual action provides a comprehensive blockade of the pathway, inhibiting the production of thromboxanes and blocking the receptor from any remaining agonists.

Combination Approaches : A logical therapeutic strategy is the combination of a thromboxane synthase inhibitor with a TP receptor antagonist. taylorandfrancis.com This approach would theoretically be more effective than either agent alone, as it would suppress TXA synthesis while also blocking the pro-aggregatory effects of accumulated precursors like PGH2 at the receptor level. nih.gov Another studied combination is the use of a thromboxane synthase inhibitor like Ozagrel with a low dose of the COX inhibitor aspirin. nih.govjkns.or.kr This combination is intended to improve the antiplatelet effect by targeting the pathway in complementary ways. nih.gov

Synergistic Effects in Pre-clinical Models

Pre-clinical studies have highlighted the potential for synergistic effects when combining different therapeutic approaches that influence the thromboxane pathway. For instance, the combined administration of a thromboxane synthase inhibitor and a thromboxane receptor antagonist has been shown to produce a more potent inhibition of platelet aggregation than either agent used alone. nih.gov

Furthermore, a significant area of investigation involves the synergy between omega-3 fatty acids and traditional antiplatelet agents like aspirin. It has been proposed that EPA works synergistically with aspirin to reduce the risk of thrombosis. researchgate.net Combination therapy with EPA and aspirin has demonstrated synergistic effects in preventing neointima formation in animal models, an effect attributed to both anti-inflammatory and anti-aggregatory actions. researchgate.net This synergy is thought to arise from the dual impact of aspirin inhibiting TXA2 synthesis and EPA promoting the production of the less potent TXA3, alongside other anti-inflammatory mediators. researchgate.net

Dietary Lipid Modification and Eicosanoid Balance

Dietary intake of fatty acids is a critical determinant of the composition of cell membranes and, consequently, the profile of eicosanoids produced. Modifying dietary lipid intake, particularly by increasing the consumption of omega-3 fatty acids, is a key non-pharmacological strategy to favorably alter the balance of pro- and anti-thrombotic mediators.

Omega-3 Fatty Acid Supplementation Strategies

Supplementation with omega-3 fatty acids, primarily EPA and docosahexaenoic acid (DHA), is a direct strategy to increase the substrate available for the synthesis of 3-series prostanoids, including TXA3. oaepublish.comnih.gov When individuals consume fish or fish oil, EPA and DHA are incorporated into the phospholipids (B1166683) of cell membranes, particularly in platelets, erythrocytes, and endothelial cells. nih.govnih.gov This incorporation leads to a partial replacement of the omega-6 fatty acid, arachidonic acid (AA). oaepublish.comnih.gov

As a result, when platelets are activated, the cyclooxygenase (COX) enzyme metabolizes the available EPA to produce prostaglandin H3 (PGH3), which is then converted by thromboxane synthase into TXA3. ahajournals.orgresearchgate.net Studies in human volunteers have shown that dietary supplementation with cod liver oil, rich in omega-3s, leads to the formation of TXA3, whereas the production of the potent pro-aggregatory molecule TXA2 is significantly reduced. nih.gov

Alteration of Pro- and Anti-Thrombotic/Inflammatory Eicosanoid Ratios

The key outcome of omega-3 fatty acid supplementation is the shift in the balance between different classes of eicosanoids. The typical Western diet has a high ratio of omega-6 to omega-3 fatty acids (around 15-20:1), which favors the production of pro-thrombotic and pro-inflammatory eicosanoids derived from AA, such as TXA2 and prostaglandin E2 (PGE2). ebm-journal.orgnih.gov

Increasing dietary omega-3 intake shifts this balance in several favorable ways:

Reduced TXA2 Production: EPA competes with AA for the COX-1 enzyme, leading to decreased synthesis of the potent vasoconstrictor and platelet aggregator, TXA2. oaepublish.comahajournals.org One study observed a 50% reduction in TXA2 formation with omega-3 supplementation. nih.gov

Increased TXA3 Production: The metabolism of EPA results in the formation of TXA3, which is a weak platelet aggregator and vasoconstrictor compared to TXA2. ebm-journal.orgnih.gov

This alteration of eicosanoid ratios creates a less thrombotic and less inflammatory internal environment. nih.gov It is this shift from the pro-aggregatory TXA2 to the weakly active TXA3 that is believed to contribute to the lower incidence of cardiovascular events observed in populations with high dietary intake of omega-3 fatty acids. wikipedia.org

Interactive Data Tables

Table 1: Impact of Dietary Fatty Acid Source on Thromboxane Production This table summarizes the differential production of thromboxane types based on the precursor fatty acid.

| Precursor Fatty Acid | Primary Dietary Source | Resulting Thromboxane | Biological Activity |

| Arachidonic Acid (AA) | Omega-6 PUFAs (e.g., vegetable oils, meat) | Thromboxane A2 (TXA2) | Potent platelet aggregator and vasoconstrictor. ebm-journal.orgnih.gov |

| Eicosapentaenoic Acid (EPA) | Omega-3 PUFAs (e.g., fatty fish, fish oil) | Thromboxane A3 (TXA3) | Weak platelet aggregator and weak vasoconstrictor. ebm-journal.orgnih.gov |

Table 2: Effects of Omega-3 Supplementation on Eicosanoid Balance This table outlines the changes in key pro- and anti-thrombotic eicosanoids following increased omega-3 fatty acid intake.

| Eicosanoid | Change with Omega-3 Intake | Primary Function | Overall Effect on Thrombosis/Inflammation |

| Thromboxane A2 (TXA2) | Decrease nih.gov | Pro-aggregatory, Vasoconstrictor ahajournals.org | Decrease |

| Thromboxane A3 (TXA3) | Increase nih.gov | Weakly pro-aggregatory, Weak vasoconstrictor nih.gov | Shift to less thrombotic state |

| Prostacyclin I3 (PGI3) | Increase nih.gov | Anti-aggregatory, Vasodilator nih.gov | Decrease |

| Leukotriene B4 (LTB4) | Decrease nih.gov | Pro-inflammatory nih.gov | Decrease |

| Leukotriene B5 (LTB5) | Increase nih.gov | Weakly pro-inflammatory nih.gov | Decrease |

Advanced Analytical Methodologies for Thromboxane A3 Research

Chromatographic-Mass Spectrometric Techniques for Quantification and Identification

The combination of chromatography, for physical separation of analytes, and mass spectrometry, for detection based on mass-to-charge ratio, offers a powerful platform for the analysis of complex biological samples. Both gas and liquid chromatography have been successfully applied to the study of Thromboxane (B8750289) A3 and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS, GC/EIMS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a classic and robust technique for the analysis of volatile and thermally stable compounds. For eicosanoids like Thromboxane A3, which are non-volatile, chemical derivatization is a mandatory prerequisite to increase their volatility and thermal stability for GC analysis. jfda-online.comsemanticscholar.org The analysis is typically performed on the stable hydrolysis product of TXA3, Thromboxane B3 (TXB3).

Effective sample preparation is critical for successful GC-MS analysis, involving extraction from the biological matrix and subsequent derivatization. Solid-phase extraction (SPE) is commonly used to isolate and concentrate thromboxanes from complex samples like plasma. nih.gov Following extraction, a multi-step derivatization process is employed to block polar functional groups (carboxyl, hydroxyl, and ketone groups), thereby rendering the molecule suitable for gas chromatography.

Common derivatization strategies involve:

Methoximation: The ketone groups are converted to methoximes.

Esterification: The carboxylic acid group is converted to an ester, often a methyl ester (ME).

Silylation: The hydroxyl groups are converted to silyl (B83357) ethers, such as dimethylisopropylsilyl (DMIPS) or trimethylsilyl (B98337) (TMS) ethers. nih.govsigmaaldrich.com

One established method for TXB3 analysis involves its conversion to a methyl ester (ME)-methoxime (MO)-dimethylisopropylsilyl (DMIPS) ether derivative. nih.gov Another approach describes the conversion into methoxime-dimethylisopropylsilyl-methyl ester derivatives. nih.gov These derivatization steps are crucial for achieving good chromatographic peak shape and reproducible fragmentation patterns upon electron impact ionization.

For quantification, a stable isotope-labeled internal standard, such as [¹⁸O₂]TXB3, is often added at the beginning of the sample preparation process to account for analyte loss during extraction and derivatization. nih.gov The quantification is then performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard.

| Derivative Type | Derivatization Reagents | Targeted Functional Groups | Reference |

|---|---|---|---|